6-hydroxy-4-oxohexanoic acid 6-hydroxy-4-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 887586-71-2
VCID: VC11982286
InChI:
SMILES:
Molecular Formula: C6H10O4
Molecular Weight: 146.1

6-hydroxy-4-oxohexanoic acid

CAS No.: 887586-71-2

Cat. No.: VC11982286

Molecular Formula: C6H10O4

Molecular Weight: 146.1

Purity: 95

* For research use only. Not for human or veterinary use.

6-hydroxy-4-oxohexanoic acid - 887586-71-2

Specification

CAS No. 887586-71-2
Molecular Formula C6H10O4
Molecular Weight 146.1

Introduction

Chemical Identity and Structural Features

6-Hydroxy-4-oxohexanoic acid belongs to the class of oxo-hydroxy carboxylic acids, featuring a six-carbon chain with functional groups at specific positions. The molecular formula C₆H₁₀O₄ corresponds to a molar mass of 146.14 g/mol, as confirmed by high-resolution mass spectrometry . Its IUPAC name derives from the hydroxyl group at C6 and the ketone at C4, yielding the systematic designation 6-hydroxy-4-oxohexanoic acid.

The compound’s structure is elucidated through spectroscopic data:

  • SMILES Notation: C(CC(=O)O)C(=O)CCO

  • InChI Key: NDTOOPBXVZHXDG-UHFFFAOYSA-N
    These identifiers confirm a linear chain with carboxyl (C1), ketone (C4), and hydroxyl (C6) groups. X-ray crystallography data remain unavailable, but computational models predict a planar configuration around the ketone moiety, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Synthetic Methodologies

Condensation-Hydrogenation Approach

A seminal synthesis route involves the condensation of levulinic acid with aryl aldehydes, followed by catalytic hydrogenation. As detailed by Al-Hiari et al. (2007), levulinic acid reacts with aldehydes (e.g., benzaldehyde derivatives) in toluene under piperidine and acetic acid catalysis to form 6-aryl-4-oxohex-5-enoic acids . Subsequent hydrogenation using palladium on carbon (10% Pd/C) at ambient temperature yields 6-aryl-4-oxohexanoic acids, including the parent compound after dearylation . This method achieves moderate yields (45–65%), with side products such as lactones arising under prolonged reaction times .

Physicochemical Properties

Experimental data on 6-hydroxy-4-oxohexanoic acid’s physical properties are sparse, but parallels can be drawn from structurally related compounds:

  • Density: Estimated at 1.3–1.4 g/cm³, similar to 4-oxo-6-hydroxyheptanoic acid (1.2 g/cm³) .

  • Boiling Point: Predicted to exceed 300°C based on homologs with comparable molecular weights .

  • Solubility: High polarity due to multiple oxygen functionalities suggests solubility in polar solvents (e.g., water, ethanol) and insolubility in apolar media like hexane .

The compound’s acidity is influenced by the carboxyl (pKa ≈ 4.7) and hydroxyl (pKa ≈ 10–12) groups, enabling pH-dependent tautomerism and chelation with metal ions .

Analytical Characterization

Modern techniques enable precise identification and quantification:

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 146.0584 [M]⁻, with fragmentation patterns revealing losses of H₂O (-18 Da) and CO₂ (-44 Da) .

  • Collision Cross Section (CCS): Predicted CCS values for adducts include 130.1 Ų ([M+H]⁺) and 126.6 Ų ([M-H]⁻), aiding LC-MS/MS method development .

  • Chromatography: Reverse-phase HPLC using C18 columns and acetonitrile-water gradients is recommended for purity assessment.

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